molecular formula C20H13N3O B1673212 K252c CAS No. 85753-43-1

K252c

Cat. No. B1673212
CAS RN: 85753-43-1
M. Wt: 311.3 g/mol
InChI Key: MEXUTNIFSHFQRG-UHFFFAOYSA-N
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Description

K252c is a cell-permeable protein kinase C inhibitor . It has been found to induce apoptosis in human chronic myelogenous leukemia cancer cells . In human foreskin fibroblast cells, it reduces focus formation induced by human cytomegalovirus (HCMV) strains .


Synthesis Analysis

The synthesis of K252c involves a sequential C–H functionalisation strategy . This process exploits direct functionalisation reactions around a simple arene core and comprises of two highly-selective copper-catalysed C–H arylations, a copper-catalysed C–H amination, and a palladium-catalysed C–H carbonylation .


Molecular Structure Analysis

K252c belongs to the class of organic compounds known as indolocarbazoles . These are polycyclic aromatic compounds containing an indole fused to a carbazole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of K252c include two highly-selective copper-catalysed C–H arylations, a copper-catalysed C–H amination, and a palladium-catalysed C–H carbonylation .


Physical And Chemical Properties Analysis

K252c has a molecular weight of 311.34 g/mol . It is a crystalline solid with solubility in DMF (500 µg/ml), DMSO (25 mg/ml), and DMSO:PBS (pH 7.2) (1:3) (0.25 mg/ml). It is slightly soluble in ethanol .

Scientific Research Applications

  • Chemical Synthesis

    • K252c is used in the field of chemical synthesis .
    • It is synthesized via a sequential C–H functionalisation strategy . The route exploits direct functionalisation reactions around a simple arene core and comprises of two highly-selective copper-catalysed C–H arylations, a copper-catalysed C–H amination and a palladium-catalysed C–H carbonylation .
    • This process builds up the structural complexity of the natural product framework .
  • Cancer Research

    • K252c has applications in cancer research .
    • It is known to induce apoptosis in human chronic myelogenous leukemia cancer cells .
  • Cell Signaling

    • K252c is used in cell signaling research .
    • It is a cell-permeable PKC inhibitor .
    • It inhibits nerve growth factor induced Trk activation, as well as downstream signaling .
  • Infectious Disease Research

    • K252c has been used in infectious disease research .
    • In human foreskin fibroblast cells, it reduces focus formation induced by human cytomegalovirus (HCMV) strains sensitive and resistant to Ganciclovir .
  • Quantum Cascade Laser (QCL) Applications

    • K252c has potential applications in the field of Quantum Cascade Lasers .
  • Cytotoxicity in Cancer Cell Lines

    • K252c is cytotoxic for A549 and P388 cancer cell lines, showing IC50 = 2-3 μM .
  • Nanotechnology

    • K252c has potential applications in the field of nanotechnology .
  • Inhibition of Protein Kinase C

    • K252c inhibits protein kinase C .
    • Its reported IC50 value is 214 nM on rat brain enzyme .
  • Cytotoxicity Against K562 Cells

    • K252c exhibits moderate cytotoxic activity against K562 cells and induces apoptotic responses at 10 μM .

Safety And Hazards

K252c is harmful if swallowed . It also causes serious eye irritation . It is recommended to avoid breathing dust or mist, and to wear protective gloves, clothing, eye protection, and face protection when handling K252c .

properties

IUPAC Name

3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O/c24-20-17-12(9-21-20)15-10-5-1-3-7-13(10)22-18(15)19-16(17)11-6-2-4-8-14(11)23-19/h1-8,22-23H,9H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXUTNIFSHFQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C3C4=CC=CC=C4NC3=C5C(=C2C(=O)N1)C6=CC=CC=C6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017989
Record name Staurosporine aglycone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one

CAS RN

85753-43-1
Record name Staurosporinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085753431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Staurosporine aglycone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name K252c
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STAUROSPORINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAJ5XS5HPF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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